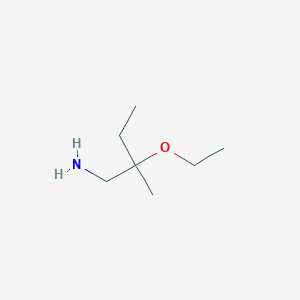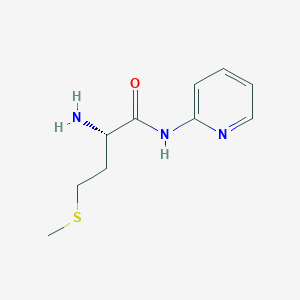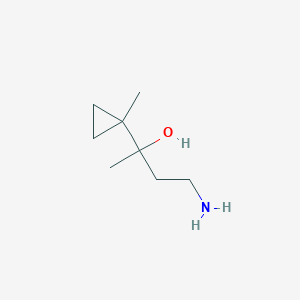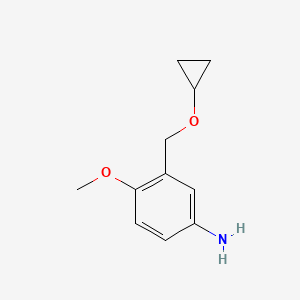
4-(1,3-Thiazol-4-yl)piperidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,3-Thiazol-4-yl)piperidine hydrochloride is a chemical compound with the molecular formula C8H13ClN2S. It is a versatile small molecule scaffold used in various research and industrial applications. The compound features a piperidine ring substituted with a thiazole ring, making it an interesting subject for chemical and pharmacological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Thiazol-4-yl)piperidine hydrochloride typically involves the coupling of a thiazole derivative with a piperidine derivative. One common method involves the reaction of 1-(2-chloroethyl)piperidine hydrochloride with a thiazole derivative under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using automated reactors. The process includes the careful control of temperature, pH, and reaction time to ensure high yield and purity. The final product is often subjected to rigorous quality control measures, including NMR, HPLC, and mass spectrometry, to confirm its structure and purity .
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Thiazol-4-yl)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .
Scientific Research Applications
4-(1,3-Thiazol-4-yl)piperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(1,3-Thiazol-4-yl)piperidine hydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s thiazole ring is known to interact with various biological pathways, including those involved in inflammation and microbial growth .
Comparison with Similar Compounds
Similar Compounds
- 4-(1,3-Thiazol-2-yl)piperidine dihydrochloride
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
Uniqueness
4-(1,3-Thiazol-4-yl)piperidine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperidine ring with a thiazole ring makes it particularly effective in various applications, including enzyme inhibition and antimicrobial activity .
Properties
Molecular Formula |
C8H13ClN2S |
|---|---|
Molecular Weight |
204.72 g/mol |
IUPAC Name |
4-piperidin-4-yl-1,3-thiazole;hydrochloride |
InChI |
InChI=1S/C8H12N2S.ClH/c1-3-9-4-2-7(1)8-5-11-6-10-8;/h5-7,9H,1-4H2;1H |
InChI Key |
SRKRHTYZDPIKEV-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=CSC=N2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4',4'-Difluoro-7-methyl-3,4-dihydrospiro[1-benzopyran-2,1'-cyclohexane]-4-one](/img/structure/B15263301.png)




![1-(1-Methyl-1H-pyrrol-3-yl)-2-azaspiro[3.5]nonane](/img/structure/B15263331.png)



amine](/img/structure/B15263367.png)

